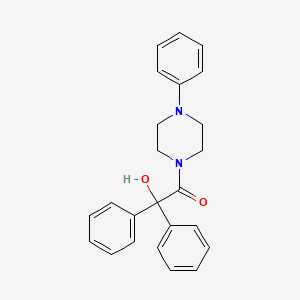![molecular formula C20H18N2O5 B5500281 prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B5500281.png)
prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is a synthetic organic compound characterized by its complex molecular structure This compound features a prop-2-enyl group, a (Z)-2-[(4-methylbenzoyl)amino] moiety, and a 3-(3-nitrophenyl)prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. A common approach might include:
Formation of the prop-2-enyl group: This can be achieved through an alkylation reaction.
Introduction of the (Z)-2-[(4-methylbenzoyl)amino] moiety: This step may involve an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the 3-(3-nitrophenyl)prop-2-enoate group: This could be done via a condensation reaction.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the compound’s structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure with a different position of the nitro group.
Prop-2-enyl (E)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate: Different geometric isomer.
Prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-chlorophenyl)prop-2-enoate: Substitution of the nitro group with a chloro group.
Uniqueness
Prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate is unique due to its specific combination of functional groups and geometric configuration, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
prop-2-enyl (Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-3-11-27-20(24)18(13-15-5-4-6-17(12-15)22(25)26)21-19(23)16-9-7-14(2)8-10-16/h3-10,12-13H,1,11H2,2H3,(H,21,23)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMDCNPVBMWTEJ-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)
![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)
![oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5500226.png)
![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]-5-nitrophenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5500233.png)
![2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL](/img/structure/B5500238.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)
![N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]PROPANAMIDE](/img/structure/B5500248.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)
![6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5500273.png)
![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)
![1-[(3-Phenylquinoxalin-2-yl)amino]propan-2-ol](/img/structure/B5500298.png)

